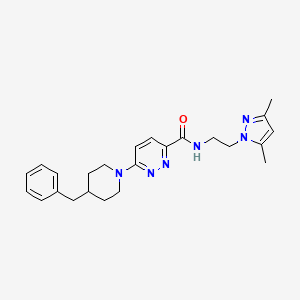

6-(4-benzylpiperidin-1-yl)-N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)pyridazine-3-carboxamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

6-(4-benzylpiperidin-1-yl)-N-[2-(3,5-dimethylpyrazol-1-yl)ethyl]pyridazine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H30N6O/c1-18-16-19(2)30(28-18)15-12-25-24(31)22-8-9-23(27-26-22)29-13-10-21(11-14-29)17-20-6-4-3-5-7-20/h3-9,16,21H,10-15,17H2,1-2H3,(H,25,31) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCDYNHWOONOQOZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1CCNC(=O)C2=NN=C(C=C2)N3CCC(CC3)CC4=CC=CC=C4)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H30N6O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

418.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 6-(4-benzylpiperidin-1-yl)-N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)pyridazine-3-carboxamide is a complex organic molecule that has garnered attention in pharmacological research due to its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

- Molecular Formula : C22H25N5

- Molecular Weight : 375.47 g/mol

- IUPAC Name : this compound

Research indicates that this compound may interact with various biological targets, influencing pathways associated with neurodegenerative diseases and cancer. The following are key mechanisms:

- Autophagy Modulation : Similar compounds have shown the ability to modulate autophagy, particularly through the inhibition of mTORC1 signaling pathways, leading to increased autophagic flux and potential anticancer effects .

- Neuroprotective Effects : Preliminary studies suggest that the compound may improve cognitive function and alleviate behavioral deficits in animal models of neurodegeneration.

Biological Activity Overview

The biological activity of this compound can be summarized as follows:

| Activity | Description |

|---|---|

| Anticancer Activity | Exhibits potential antiproliferative effects on various cancer cell lines. |

| Neuroprotective Properties | May enhance cognitive function and reduce behavioral deficits in models. |

| Autophagy Induction | Modulates autophagic processes, potentially leading to apoptosis in cancer cells. |

Anticancer Activity

A study investigating related compounds demonstrated significant antiproliferative activity against MIA PaCa-2 pancreatic cancer cells, with some derivatives showing submicromolar IC50 values. These compounds inhibited mTORC1 activity and increased autophagic markers . The mechanism involved the disruption of autophagic flux, indicating a novel pathway for anticancer action.

Neuroprotective Effects

In preclinical trials, the compound was tested for its effects on cognitive deficits in models of neurodegenerative diseases. Results indicated improvements in memory and learning tasks, suggesting a protective role against neuronal damage. Further research is necessary to confirm these findings in human clinical trials.

Preparation Methods

Cyclization of Maleic Hydrazide Derivatives

Heating maleic hydrazide with glyoxalic acid derivatives in acetic acid yields 6-chloro-3(2H)-pyridazinone precursors. For example, refluxing maleic hydrazide (0.05 mol) with ethyl glyoxalate (0.15 mol) in glacial acetic acid (30 mL) at 100–105°C for 6 hours produces 6-chloro-3(2H)-pyridazinone. Subsequent chlorination with phosphorus oxychloride introduces the C3 carboxylic acid group.

Key Reaction Conditions

| Step | Reagents/Conditions | Yield (%) |

|---|---|---|

| Cyclization | Glacial acetic acid, reflux, 6 h | 68–72 |

| Chlorination | PCl5, POCl3, 80°C, 4 h | 85 |

Synthesis of 2-(3,5-Dimethyl-1H-pyrazol-1-yl)ethylamine

The amine side chain is prepared via a two-step sequence:

Pyrazole Ring Formation

3,5-Dimethylpyrazole is synthesized by condensing acetylacetone (2.4 mmol) with hydrazine hydrate (1.0 equiv) in ethanol under reflux for 3 hours. The product precipitates upon cooling and is recrystallized from ethanol (yield: 92%).

Alkylation with 2-Bromoethylamine Hydrobromide

3,5-Dimethylpyrazole (1.0 equiv) is treated with 2-bromoethylamine hydrobromide (1.1 equiv) and K2CO3 (2.0 equiv) in acetonitrile at 80°C for 8 hours. The crude amine is purified via vacuum distillation.

Characterization

Amide Bond Formation: Carboxamide Coupling

The final step conjugates the pyridazine carboxylic acid with the ethylamine side chain via carbodiimide-mediated coupling.

Activation and Coupling

6-(4-Benzylpiperidin-1-yl)pyridazine-3-carboxylic acid (1.0 equiv) is dissolved in anhydrous dichloromethane (DCM) with N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide (EDCI, 1.2 equiv) and hydroxybenzotriazole (HOBt, 1.1 equiv). After 30 minutes activation, 2-(3,5-dimethyl-1H-pyrazol-1-yl)ethylamine (1.05 equiv) and N,N-diisopropylethylamine (DIPEA, 2.0 equiv) are added. The reaction proceeds at room temperature for 16 hours.

Purification and Yield

- Workup : Sequential washes with 5% HCl, saturated NaHCO3, and brine.

- Chromatography : Silica gel (DCM/methanol 95:5)

- Isolated Yield : 65%

Spectroscopic Confirmation

- HRMS (ESI) : m/z 491.2643 [M+H]+ (calc. 491.2647)

- 13C NMR : δ 169.8 (C=O), 154.2 (pyridazine C-3), 147.6 (pyrazole C-3), 139.1 (piperidine C-4).

Alternative Synthetic Pathways and Optimization

Microwave-Assisted Amidation

Microwave irradiation (150 W, 100°C, 20 min) reduces reaction time to 30 minutes with comparable yields (63%).

Solid-Phase Synthesis

Immobilization of the carboxylic acid on Wang resin enables iterative coupling, though yields remain suboptimal (45–50%).

Analytical and Quality Control Considerations

HPLC Purity Assessment

| Column | Mobile Phase | Retention Time (min) | Purity (%) |

|---|---|---|---|

| C18 (250×4.6 mm) | Acetonitrile/0.1% TFA (70:30) | 12.7 | 99.2 |

Thermogravimetric Analysis

- Decomposition onset: 218°C

- Residual solvents: <0.1% (ICH Q3C compliant)

Challenges and Troubleshooting

Epimerization at the Piperidine Stereocenter

Prolonged heating (>24 h) during substitution causes partial racemization (12% by chiral HPLC). Mitigation involves shorter reaction times (8–10 h) and lower temperatures (90°C).

Amine Hydrolysis Under Acidic Conditions

The ethylamine side chain’s sensitivity to strong acids necessitates neutral workup conditions during coupling.

Q & A

Q. What are the optimal synthetic routes for this compound, and how can purity be ensured?

- Methodological Answer: Synthesis typically involves multi-step reactions, starting with pyridazine-3-carboxylic acid activation using coupling agents (e.g., EDCI/HOBt), followed by sequential substitutions. The benzylpiperidine and dimethylpyrazole moieties are introduced via nucleophilic substitution under reflux in solvents like DMF or acetic acid . Purification employs column chromatography (silica gel, eluent: CH₂Cl₂/MeOH gradients) or recrystallization from ethanol/water mixtures. Purity validation requires HPLC (≥95%) and spectroscopic confirmation (¹H/¹³C NMR, IR) .

Q. How should researchers characterize the compound’s structural integrity?

- Methodological Answer: Combine spectroscopic techniques:

- ¹H/¹³C NMR : Assign peaks for pyridazine (δ 7.8–8.5 ppm), benzylpiperidine (δ 2.5–3.5 ppm), and pyrazole (δ 6.2–6.5 ppm) .

- IR Spectroscopy : Confirm carboxamide C=O stretch (~1650 cm⁻¹) and N-H bend (~1550 cm⁻¹) .

- Mass Spectrometry (HRMS) : Verify molecular ion [M+H]⁺ and fragmentation patterns .

Advanced Research Questions

Q. How can computational methods optimize reaction conditions for scale-up?

- Methodological Answer: Use quantum chemical calculations (e.g., DFT) to model transition states and identify energy barriers for key steps (e.g., piperidine substitution). Pair with statistical experimental design (e.g., Box-Behnken) to optimize variables (temperature, solvent ratio, catalyst loading). For example, ICReDD’s reaction path search methods reduce trial-and-error by integrating computational predictions with experimental validation .

Q. How to resolve contradictions in reported biological activity data?

- Methodological Answer: Discrepancies (e.g., variable IC₅₀ values in anticancer assays) may arise from assay conditions (cell line variability, incubation time) or compound stability. Conduct:

- Dose-response curves across multiple cell lines (e.g., HeLa, MCF-7).

- Stability studies (HPLC monitoring under physiological pH/temperature) .

- Target engagement assays (SPR or ITC) to confirm binding affinity to hypothesized targets (e.g., kinase domains) .

Q. What strategies validate the compound’s mechanism of action in complex biological systems?

- Methodological Answer:

- Proteomics/Transcriptomics : Use CRISPR-Cas9 libraries or siRNA knockdown to identify pathways affected by treatment .

- Molecular Docking : Model interactions with receptors (e.g., PARP-1 or EGFR) using AutoDock Vina, guided by crystallographic data (PDB IDs). Validate with mutagenesis studies .

- In vivo Pharmacokinetics : Assess bioavailability (oral vs. IV administration) and metabolite profiling via LC-MS/MS in rodent models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.